

2-Methylbenzofuran CAS number and chemical synonyms

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Compound of Interest

Compound Name: 2-Methylbenzofuran

Cat. No.: B1664563

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An In-depth Technical Guide to 2-Methylbenzofuran

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-Methylbenzofuran**, a heterocyclic aromatic compound of significant interest in organic synthesis and medicinal chemistry. This document details its chemical identity, physicochemical properties, synthesis protocols, and known biological activities, offering a valuable resource for professionals in research and drug development.

Chemical Identity and Synonyms

2-Methylbenzofuran is a well-characterized organic compound. Its definitive identifier is the Chemical Abstracts Service (CAS) Registry Number.

CAS Number: 4265-25-2[1][2][3][4][5]

The compound is also known by several synonyms in scientific literature and chemical databases:

- 2-Methyl-1-benzofuran[1][2][3][6]
- 2-Methylbenzo[b]furan[1][2][4][5][6]

- 2-Methylcumarone[2][4][5][6]
- Benzofuran, 2-methyl-[1][4]
- 2-METILBENZOFURANO[1]
- 2-méthylbenzofurane[1]
- 2-メチルベンゾフラン[1]
- 2-메틸벤조푸란[1]

Physicochemical Properties

2-Methylbenzofuran is a colorless to pale yellow liquid with a characteristic aromatic, burnt phenolic odor.[1][6][7] It is practically insoluble in water but soluble in organic solvents like ethanol.[1][6][7] A summary of its key quantitative properties is presented in the table below.

Property	Value	Source
Molecular Formula	C ₉ H ₈ O	[1][2][3][4][5]
Molecular Weight	132.16 g/mol	[2][3][5][7]
Density	1.052-1.077 g/cm ³	[1][6][7]
Boiling Point	190-198 °C	[6][8]
Melting Point	-15.00 °C	[6]
Flash Point	63.81 - 67.8 °C	[1][5]
Refractive Index	1.548-1.560	[7][8]
XLogP3-AA	2.7	[5][7]

Synthesis of 2-Methylbenzofuran

A notable and efficient method for the synthesis of **2-methylbenzofurans** involves the reaction of calcium carbide with salicylaldehyde p-tosylhydrazones. This method offers the advantage of using a readily available and easy-to-handle acetylene source.[3]

Experimental Protocol: Synthesis from Calcium Carbide and Salicylaldehyde p-Tosylhydrazones

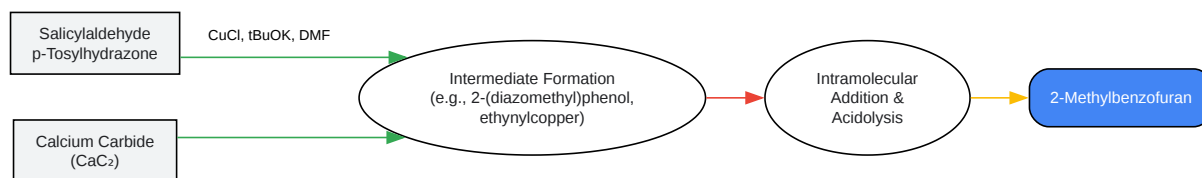
Materials:

- Salicylaldehyde p-tosylhydrazone
- Calcium carbide (CaC_2)
- Cuprous chloride (CuCl) (catalyst)
- Potassium tert-butoxide (tBuOK) (base)
- Dimethylformamide (DMF) (solvent)

Procedure:

- To a reaction vessel, add salicylaldehyde p-tosylhydrazone, cuprous chloride (CuCl), and potassium tert-butoxide (tBuOK) in dimethylformamide (DMF).
- Add calcium carbide to the mixture.
- Heat the reaction mixture to the appropriate temperature.
- Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
- Upon completion, cool the reaction mixture and perform a standard aqueous workup.
- The crude product is then purified by column chromatography to yield **2-methylbenzofuran**.
[3]

This reaction proceeds via a proposed mechanism involving the formation of a 2-(diazomethyl)phenol intermediate and ethynylcopper, leading to the final benzofuran product through acidolysis and intramolecular addition.[3]



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Synthesis pathway of **2-Methylbenzofuran**.

Chemical Reactivity and Applications

2-Methylbenzofuran serves as a versatile intermediate in organic synthesis. The benzofuran scaffold is a key component in many biologically active compounds.[6] The reactivity of **2-methylbenzofuran** allows for various chemical transformations.

Friedel-Crafts Acylation

Benzofurans can undergo Friedel-Crafts acylation, typically at the 2-position. This reaction is a key method for introducing acyl groups, which can be further modified. A general procedure involves the use of a carboxylic acid and trifluoroacetic anhydride (TFAA).

General Protocol for TFAA-Mediated Acylation:

- Dissolve the benzofuran (e.g., 5-methylbenzofuran) in a suitable solvent such as 1,2-dichloroethane (DCE).
- Add the carboxylic acid and trifluoroacetic anhydride (TFAA).
- Heat the reaction mixture and stir for a specified time.
- After completion, the reaction is quenched, and the product is isolated and purified.[9]

Biological Activity

While **2-methylbenzofuran** itself is primarily a building block, its derivatives have shown a wide range of biological activities, making this scaffold particularly interesting for drug

discovery. Benzofuran derivatives have been reported to possess antitumor, antimicrobial, anti-inflammatory, and antioxidant properties.[\[10\]](#)[\[11\]](#)

Derivatives of 2-methyl-3-phenylbenzofuran, for example, have demonstrated significant potential as anticancer agents by inhibiting the proliferation of various cancer cell lines.[\[2\]](#) The anti-inflammatory effects of some benzofuran derivatives are believed to involve the inhibition of key signaling pathways such as NF- κ B and MAPK.[\[4\]](#)

Experimental Protocol: MTT Assay for Cytotoxicity Evaluation

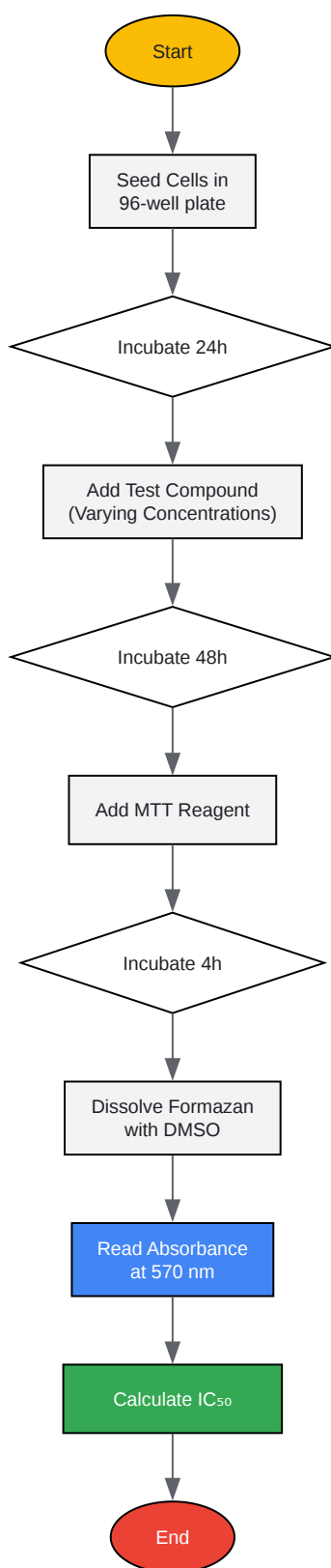
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity of potential therapeutic compounds.

Materials:

- Cancer cell line (e.g., A549)
- Culture medium (e.g., DMEM)
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin solution
- Phosphate Buffered Saline (PBS)
- Test compound (**2-methylbenzofuran** derivative)
- MTT solution (5 mg/mL in PBS)
- Dimethyl sulfoxide (DMSO)
- 96-well microplate
- Microplate reader

Procedure:

- Cell Seeding: Seed the cancer cells in a 96-well plate at a suitable density and incubate for 24 hours to allow for cell attachment.
- Compound Treatment: Treat the cells with various concentrations of the **2-methylbenzofuran** derivative and incubate for a specified period (e.g., 48 hours).
- MTT Addition: After the incubation period, add MTT solution to each well and incubate for 4 hours.
- Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).^[2]



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Workflow for MTT cytotoxicity assay.

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